N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to an oxadiazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with benzamide: The oxadiazole intermediate is then coupled with a benzamide derivative using suitable coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Substitution reactions: The final product is obtained by introducing the methyl groups through selective alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, modulating their activity. The benzamide core may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
InChI |
InChI=1S/C25H23N3O3/c1-16-11-13-19(14-12-16)24-27-23(31-28-24)15-30-22-10-5-4-8-20(22)25(29)26-21-9-6-7-17(2)18(21)3/h4-14H,15H2,1-3H3,(H,26,29) |
InChI Key |
XPJZCGXYZWBWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=CC(=C4C)C |
Origin of Product |
United States |
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